Product packaging for 2-Imidazo[1,5-a]pyridin-1-ylacetic acid(Cat. No.:CAS No. 1368371-37-2)

2-Imidazo[1,5-a]pyridin-1-ylacetic acid

Cat. No.: B2727129
CAS No.: 1368371-37-2
M. Wt: 176.175
InChI Key: JEMDEAVAGNHCJX-UHFFFAOYSA-N
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Description

Contextual Significance of Imidazo[1,5-a]pyridine (B1214698) and Related Heterocycles in Academic Inquiry

The imidazo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered considerable attention in both academic and industrial research. pharmaffiliates.com This class of compounds is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net Derivatives of the broader imidazopyridine family have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties. biotuva.comnih.gov

Beyond their pharmaceutical applications, imidazo[1,5-a]pyridine derivatives are noted for their unique photophysical properties. dergipark.org.tr Many exhibit intense and tunable fluorescence, making them valuable as fluorophores for various applications. mdpi.com These luminescent characteristics have led to their investigation for use in chemical sensors, confocal microscopy, and as emitters in organic light-emitting diodes (OLEDs). dergipark.org.trukzn.ac.za The versatility in synthesis allows for a wide range of functional groups to be introduced onto the core structure, enabling the fine-tuning of both biological activity and optical properties. rsc.orgorganic-chemistry.org The stable, rigid bicyclic structure serves as a robust framework for the development of novel compounds in materials science and drug discovery. dergipark.org.tr

Rationale for Comprehensive Investigation of 2-Imidazo[1,5-a]pyridin-1-ylacetic Acid as a Research Target

While direct research on this compound is not readily found in the literature, the rationale for its investigation can be inferred from its structure. The presence of the acetic acid moiety (-CH₂COOH) is particularly significant. This functional group can serve several key roles in chemical and biological research:

Building Block for Synthesis: The carboxylic acid group is a versatile handle for further chemical modifications, allowing the molecule to be used as a key intermediate in the synthesis of more complex derivatives and potential drug candidates.

Chelating Agent: The nitrogen atoms in the imidazopyridine ring system, combined with the carboxylate group, could allow the molecule to act as a ligand, chelating metal ions. This property is relevant for developing metal-based therapeutics or sensors. researchgate.net

Bioisostere and Pharmacophore Component: The acetic acid group can mimic other functional groups in biological systems or serve as a critical component of a pharmacophore, enabling specific interactions with enzyme active sites or receptors.

Given the known biological activities of the parent scaffold, attaching an acetic acid group at the 1-position would be a logical step in exploring new structure-activity relationships (SAR) for this class of compounds.

Scope and Objectives of Academic Research into this compound

Specific academic objectives for research into this compound are not documented in available literature. However, a hypothetical research program focused on this compound would likely encompass the following goals:

Development of Synthetic Routes: A primary objective would be to establish an efficient and scalable method for its synthesis, as numerous strategies exist for the core imidazo[1,5-a]pyridine ring system. rsc.orgrsc.orgacs.org

Physicochemical Characterization: Thoroughly characterizing the compound's properties, including its solid-state structure (via X-ray crystallography), solubility, and stability, would be essential.

Biological Screening: A crucial objective would be to perform broad biological screening to identify any potential therapeutic activities. This would involve testing the compound against various cell lines (e.g., cancer cells) and biological targets (e.g., enzymes, receptors) to uncover any cytotoxic, antimicrobial, or other pharmacologically relevant effects.

Exploration as a Synthetic Intermediate: Research would also aim to utilize the compound as a starting material to create a library of more complex molecules, such as amides or esters, for further biological evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B2727129 2-Imidazo[1,5-a]pyridin-1-ylacetic acid CAS No. 1368371-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[1,5-a]pyridin-1-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMDEAVAGNHCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Imidazo 1,5 a Pyridin 1 Ylacetic Acid and Its Precursors

Historical and Current Synthetic Routes to Imidazo[1,5-a]pyridine (B1214698) Scaffolds.acs.orgnih.gov

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. acs.orgbeilstein-journals.org Consequently, a diverse array of synthetic strategies has been developed over the years to construct this bicyclic system. These methods can be broadly categorized into several key approaches.

Cyclocondensation Approaches.acs.orgbeilstein-journals.org

Cyclocondensation reactions represent one of the most common and versatile methods for the synthesis of imidazo[1,5-a]pyridines. acs.orgbeilstein-journals.org These reactions typically involve the formation of the imidazole (B134444) ring by cyclizing a suitably substituted pyridine (B92270) precursor. A prevalent strategy employs the reaction of 2-(aminomethyl)pyridines with various electrophilic partners.

A variety of reagents can be used to provide the C1 carbon of the imidazole ring, including carboxylic acids, acyl chlorides, and anhydrides. For instance, the reaction of 2-(aminomethyl)pyridine with a carboxylic acid or its derivative in the presence of a dehydrating agent leads to the formation of the corresponding N-acylated intermediate, which then undergoes intramolecular cyclization to yield the imidazo[1,5-a]pyridine.

A notable example involves the use of nitroalkanes as electrophilic precursors. In this method, 2-picolylamines react with nitroalkanes that are electrophilically activated by polyphosphoric acid (PPA), leading to the formation of the imidazo[1,5-a]pyridine scaffold. beilstein-journals.org

Starting MaterialsReagentsProductReference
2-(Aminomethyl)pyridineCarboxylic acids, Acyl chlorides, AnhydridesImidazo[1,5-a]pyridine acs.org
2-PicolylaminesNitroalkanes, Polyphosphoric acidImidazo[1,5-a]pyridine beilstein-journals.org

Cycloaddition Strategies.nih.gov

Cycloaddition reactions offer an alternative and often elegant approach to the imidazo[1,5-a]pyridine core. These methods typically involve the reaction of a pyridine-containing dipole with a suitable dipolarophile. While less common than cyclocondensation, cycloaddition strategies can provide rapid access to complex imidazo[1,5-a]pyridine derivatives.

Oxidative Cyclization Reactions.nih.gov

Oxidative cyclization reactions have emerged as a powerful tool for the synthesis of imidazo[1,5-a]pyridines. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. A common approach involves the oxidation of an intermediate formed from the condensation of a 2-pyridyl derivative with an amine or other nucleophile. For instance, a transition-metal-free sp³ C-H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines. rsc.org

Transannulation Protocols.organic-chemistry.org

Transannulation reactions represent a more recent and innovative strategy for the synthesis of imidazo[1,5-a]pyridines. These reactions involve the rearrangement of a pre-existing heterocyclic ring system into the desired imidazo[1,5-a]pyridine core. Copper(I) catalysis can enable a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp³-H amination in the presence of oxygen as the sole oxidant. organic-chemistry.org

Multicomponent Condensation Reactions for Imidazopyridine Derivatives.mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained significant traction in the synthesis of diverse heterocyclic scaffolds, including imidazopyridine derivatives. mdpi.com These reactions are highly atom-economical and offer a streamlined approach to complex molecules. An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org

Targeted Synthesis of 2-Imidazo[1,5-a]pyridin-1-ylacetic Acid and its Derivatives

The synthesis of the specifically substituted this compound is not explicitly detailed in the reviewed literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of 1- and 2-substituted imidazo[1,5-a]pyridines and analogous heterocyclic systems. The proposed strategy involves a two-step sequence: the synthesis of a 2-substituted imidazo[1,5-a]pyridine precursor, followed by N-alkylation at the 1-position with an acetic acid equivalent, and subsequent hydrolysis.

Step 1: Synthesis of 2-Substituted Imidazo[1,5-a]pyridine Precursors

The initial step requires the synthesis of an imidazo[1,5-a]pyridine with a substituent at the 2-position. This can be achieved through various methods, with cyclocondensation being a common approach. For example, the reaction of a substituted 2-(aminomethyl)pyridine with an appropriate electrophile can yield the desired 2-substituted scaffold. The choice of the substituent at the 2-position can be guided by the desired final properties of the acetic acid derivative.

Step 2: N-Alkylation and Hydrolysis

With the 2-substituted imidazo[1,5-a]pyridine in hand, the acetic acid moiety can be introduced at the 1-position via N-alkylation. A common and effective method for this transformation is the reaction of the heterocyclic core with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a suitable base. This reaction introduces an ethoxycarbonylmethyl group at the nitrogen atom.

The final step to obtain this compound is the hydrolysis of the ester group. This is typically achieved under acidic or basic conditions. For instance, hydrolysis of similar ester derivatives on related imidazopyridine scaffolds has been successfully carried out using hydrochloric acid. nih.gov

StepReactionReagentsIntermediate/ProductReference
1Synthesis of 2-substituted imidazo[1,5-a]pyridineSubstituted 2-(aminomethyl)pyridine, Electrophile2-Substituted imidazo[1,5-a]pyridine acs.orgbeilstein-journals.org
2aN-AlkylationEthyl bromoacetate, BaseEthyl 2-(2-substituted-imidazo[1,5-a]pyridin-1-yl)acetateInferred from researchgate.net
2bHydrolysisAcid or Base (e.g., HCl)2-(2-substituted-imidazo[1,5-a]pyridin-1-yl)acetic acidInferred from nih.gov

This proposed synthetic route provides a logical and experimentally feasible pathway to this compound, leveraging well-established synthetic transformations in heterocyclic chemistry.

Regioselective Synthesis and Isomer Control in Imidazopyridine Formation

The regioselective synthesis of substituted imidazo[1,5-a]pyridines is a critical aspect of accessing specific isomers with desired properties. Traditional methods often involve the cyclization of 2-aminomethylpyridine precursors with various electrophilic reagents. tum.de The choice of starting materials and reaction conditions plays a pivotal role in directing the regioselectivity of these transformations.

One notable strategy for achieving regioselectivity involves the divergent synthesis from a common intermediate, which allows for the selective formation of different heterocyclic motifs. nih.gov For instance, the reaction of substituted picolinaldehydes, amines, and formaldehyde can lead to the formation of imidazo[1,5-a]pyridinium ions with a high degree of regiocontrol. nih.gov

Furthermore, the regioselectivity of N-alkylation of the imidazo[1,5-a]pyridine core has been a subject of study. Computational and experimental data have shown that the N-alkylation of related imidazo[4,5-b]pyridine systems can be influenced by steric and electronic factors, allowing for the preferential formation of either N-1 or N-3 substituted products. This knowledge is crucial when designing a synthesis for a 1-substituted imidazo[1,5-a]pyridine derivative like this compound.

A plausible synthetic route to this compound could involve the N-alkylation of a pre-synthesized imidazo[1,5-a]pyridine with an appropriate two-carbon synthon bearing a protected carboxylic acid functionality, such as an α-haloacetate ester. Subsequent hydrolysis of the ester would then yield the desired acetic acid derivative. The regioselectivity of this alkylation would be a key step to control.

Alternatively, a one-pot synthesis starting from a carboxylic acid and a 2-methylaminopyridine derivative, using a coupling agent like propane (B168953) phosphoric acid anhydride (B1165640) (T3P), allows for the introduction of various substituents at the 1- and 3-positions, offering another potential regioselective route to the target molecule.

Green Chemistry Approaches in Imidazopyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imidazo[1,5-a]pyridines. These approaches aim to reduce the environmental impact by utilizing safer solvents, minimizing waste, and employing catalytic methods.

One such approach is the use of iron catalysis for the C-H amination in the construction of the imidazole-fused ring system. nih.gov This method can be conducted in anisole, a more environmentally benign solvent, with water as the only byproduct. nih.gov Another green methodology involves the use of molecular iodine as a catalyst in a one-pot synthesis of imidazo[1,5-a]pyridines. mdpi.com This transition-metal-free approach is operationally simple and can be performed on a gram scale. nih.gov

Photochemical methods also represent a green and sustainable strategy for the synthesis and functionalization of imidazopyridines. nih.gov These reactions are often carried out under mild conditions, using visible light as a renewable energy source, and can lead to highly functionalized products with high efficiency.

The following table summarizes some of the green chemistry approaches applicable to the synthesis of the imidazo[1,5-a]pyridine core.

Table 1: Green Chemistry Approaches in Imidazopyridine Synthesis

MethodCatalyst/ReagentSolventKey Advantages
C-H AminationIron CatalystAnisoleUse of a green solvent, water as the only byproduct. nih.gov
Oxidative AnnulationMolecular Iodine-Transition-metal-free, operationally simple. nih.gov
Photochemical SynthesisVisible LightVariousEco-compatible, mild reaction conditions. nih.gov
Three-Component Coupling--High atom economy, mild conditions. nih.gov

Functionalization and Derivatization Strategies of the Imidazo[1,5-a]pyridine Core

Once the imidazo[1,5-a]pyridine core is synthesized, further functionalization and derivatization are often necessary to introduce desired chemical properties and biological activities.

C-H Functionalization Methodologies for Imidazopyridines

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of new bonds at specific positions of a heterocyclic core without the need for pre-functionalized starting materials. For imidazo[1,5-a]pyridines, C-H functionalization can occur at various positions, with the C1 and C3 positions being frequently targeted. acs.org

A metal-free approach for methylene (B1212753) insertion via C-H functionalization has been reported, where formaldehyde serves as both a solvent and a carbon source to bridge two imidazo[1,5-a]pyridine molecules. acs.org This method is effective for creating bis(1-imidazo[1,5-a]pyridyl)arylmethanes. acs.org

Introduction of Diverse Substituents onto the Imidazopyridine Scaffold

A wide array of substituents can be introduced onto the imidazo[1,5-a]pyridine scaffold to modulate its electronic and steric properties. For instance, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines allows for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. acs.org This method provides a route to introduce both aryl and alkyl groups at these positions.

Furthermore, a one-pot, three-component condensation reaction can be employed to synthesize 1,3-diarylated imidazo[1,5-a]pyridine derivatives in high yields. researchgate.net The choice of aldehydes and ketones in this reaction dictates the nature of the substituents at the 1- and 3-positions.

The following table provides examples of substituents that have been introduced onto the imidazo[1,5-a]pyridine scaffold.

Table 2: Examples of Substituents on the Imidazo[1,5-a]pyridine Scaffold

PositionSubstituentMethod of Introduction
C1PhenylthioIodine-mediated one-pot synthesis. mdpi.com
C1PyridylI2-mediated sp3 C-H amination. nih.gov
C1, C3Aryl, AlkylCopper/iodine cocatalyzed decarboxylative cyclization. acs.org
C1, C3DiarylOne-pot, three-component condensation. researchgate.net

Formation of Hybrid Heterocyclic Systems Incorporating Imidazopyridine

The imidazo[1,5-a]pyridine core can be incorporated into larger, hybrid heterocyclic systems, leading to novel structures with unique properties. For example, N-heterocyclic olefins (NHOs) based on an imidazo[1,5-a]pyridine scaffold have been synthesized. nih.gov These compounds can undergo further intramolecular cyclization to form imidazo[2,1,5-de]quinolizines. nih.gov

Additionally, imidazo[1,5-a]pyridine derivatives can be linked to other heterocyclic systems, such as benzimidazole, to create donor-π-acceptor type fluorophores with applications in materials science.

Mechanistic Investigations of Imidazopyridine Synthesis Pathways

Understanding the reaction mechanisms underlying the synthesis of imidazo[1,5-a]pyridines is crucial for optimizing reaction conditions and controlling product outcomes. For instance, the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes is proposed to proceed through the formation of an amidinium intermediate, followed by a 5-exo-trig cyclization. tum.de

In the case of the I2-mediated synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines, a plausible mechanism involves the in situ formation of an N-acyliminium ion intermediate, which then undergoes intramolecular cyclization.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the regioselectivity of N-alkylation in related imidazopyridine systems. These studies have shown that the reaction likely proceeds through an SN2 mechanism, with steric factors playing a significant role in determining the site of alkylation.

Exploration of Molecular Interactions and Biochemical Modulations by 2 Imidazo 1,5 a Pyridin 1 Ylacetic Acid Derivatives

General Principles of Imidazopyridine-Mediated Biological Activity

The imidazo[1,5-a]pyridine (B1214698) nucleus is a versatile scaffold that has been incorporated into a variety of biologically active compounds. rsc.org Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological effects, including antitumor, antibacterial, antiviral, and anti-inflammatory properties. mdpi.com The biological potential of these compounds stems from their ability to interact with a range of biomolecules, a characteristic attributed to their structural and electronic properties. researchgate.net The fusion of an imidazole (B134444) and a pyridine (B92270) ring creates a system with a unique distribution of electrons and hydrogen bonding capabilities, allowing for diverse intermolecular interactions. nih.gov

The pharmacological profile of imidazopyridine derivatives is broad, encompassing activities such as hypnotic, analgesic, antipyretic, and antifungal effects. researchgate.net The structural similarity of some imidazopyridine isomers to naturally occurring purines allows them to interact with essential biological systems. mdpi.com This diverse range of activities underscores the importance of the imidazopyridine core in the design of novel therapeutic agents. nih.gov The specific biological response is often dictated by the nature and position of substituents on the imidazo[1,5-a]pyridine ring system, which fine-tunes the molecule's affinity and selectivity for its biological target.

Investigation of Enzyme Inhibition Profiles of Imidazopyridine Derivatives

The ability of imidazo[1,5-a]pyridine derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. These compounds have been shown to target a variety of enzymes involved in different pathological processes.

Kinase Inhibition Studies and Structural Determinants

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer. nih.gov Imidazopyridine derivatives have emerged as potent inhibitors of several kinases. For instance, certain imidazo[1,2-a]pyridine (B132010) derivatives have been identified as pan-PI3K (phosphoinositide 3-kinase) inhibitors, which are critical enzymes in cell signaling pathways related to tumorigenesis. nih.gov The planar conformation between the imidazopyridine core and adjacent heteroaryl rings has been suggested to be a key structural feature for potent inhibition. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural determinants for kinase inhibition. For example, in a series of imidazo[1,2-a]pyridine inhibitors of Nek2 (NIMA-related kinase 2), a kinase overexpressed in various tumors, specific substitutions on the scaffold led to compounds with high inhibitory activity. documentsdelivered.comnih.gov The exploration of different substituents on the imidazo[1,5-a]pyridine core can significantly impact the inhibitory potency and selectivity against various kinases.

Table 1: Examples of Kinase Inhibition by Imidazopyridine Derivatives

Compound ClassTarget KinaseKey Structural FeaturesReference
Imidazo[1,2-a]pyridinesPan-PI3 KinasesPlanar conformation between the core and 6-heteroaryl ring; 5'-alkoxy heteroaryl rings at the 6-position. nih.gov
Imidazo[1,2-a]pyridinesNek2Specific substitutions on the imidazopyridine scaffold leading to enhanced potency. documentsdelivered.comnih.gov
Imidazo[4,5-b]pyridinesVarious Protein KinasesStructural similarity to purines allows for interaction with kinase active sites. nih.gov

Lipoxygenase Inhibitory Activity Research

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of these enzymes is a therapeutic strategy for inflammatory conditions. A novel class of 5-lipoxygenase (5-LO) inhibitors based on the imidazo[1,2-a]pyridine scaffold has been identified. nih.gov One such derivative, N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, demonstrated potent inhibition of 5-LO in both intact cells and cell-free assays. nih.gov The central imidazo[1,2-a]pyridine scaffold, along with a cyclohexyl moiety and an aromatic system, were identified as key features for this inhibitory activity. nih.gov Further research into imidazo[1,5-a]pyridine derivatives could reveal their potential as lipoxygenase inhibitors.

Table 2: Lipoxygenase Inhibition by an Imidazo[1,2-a]pyridine Derivative

CompoundAssay TypeIC₅₀ (µM)Reference
N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (EP6)Intact polymorphonuclear leukocytes0.16 nih.gov
Cell-free (purified 5-LO)0.05 nih.gov

Acetylcholinesterase Inhibition Research

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary approach for the symptomatic treatment of Alzheimer's disease. Several series of imidazo[1,2-a]pyridine derivatives have been designed and evaluated as AChE inhibitors. researchgate.net In one study, a series of imidazo[1,2-a]pyridine-Mannich bases were synthesized, with a naphthalene-substituted compound showing the most potent anti-cholinesterase activity. scilit.com Molecular docking studies revealed that this compound could target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. scilit.com Another study on new pyridine derivatives with a carbamic function identified a potent human AChE inhibitor with an IC₅₀ value in the sub-micromolar range. nih.gov These findings suggest that the imidazopyridine scaffold is a promising template for the development of novel AChE inhibitors.

Table 3: Acetylcholinesterase Inhibition by Imidazopyridine and Pyridine Derivatives

Compound Class/DerivativeEnzyme SourceIC₅₀Reference
Imidazo[1,2-a]pyridine-Mannich base (naphthalene-substituted)Human AChE57.75 nM scilit.com
Pyridine derivative with carbamic function (Carbamate 8)Human AChE0.153 ± 0.016 µM nih.gov
Imidazo[1,2-b]pyridazine derivatives (5c and 5h)Acetylcholinesterase40–50 nM researchgate.net

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, imidazo[1,5-a]pyridine derivatives can exert their biological effects by binding to and modulating the function of various receptors.

GABA Receptor Interactions

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org It is the target for many clinically used drugs, including benzodiazepines. Imidazopyridines are known to act as GABA-A receptor agonists. nih.gov A novel series of imidazo[1,2-a]pyridine derivatives have been identified as selective positive allosteric modulators (PAMs) of α1-containing GABA-A receptors, demonstrating potential antipsychotic activities. nih.gov These compounds bind to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA. wikipedia.org The imidazopyridine core, along with aromatic and amide groups, are considered key pharmacophores for this interaction. nih.gov The functional selectivity of these compounds for different GABA-A receptor subtypes is an area of active research, with the aim of developing drugs with improved therapeutic profiles. acs.org

Melatonin (B1676174) Receptor Affinity Investigations

Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been synthesized and evaluated as ligands for melatonin receptors, MT1 and MT2. nih.gov These receptors are crucial in regulating circadian rhythms. nih.gov Structure-activity relationship (SAR) studies have indicated that the ethanamide side chain at the C-3 position is important for binding to the receptor site. researchgate.net

Specific compounds have demonstrated notable affinity and selectivity. For instance, N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide shows good affinity for both MT1 (Ki: 28 nM) and MT2 (Ki: 8 nM) receptors. nih.govresearchgate.net In contrast, the derivative 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide exhibits a preference for the MT2 receptor, with a selectivity ratio (MT1/MT2) of 19. nih.govresearchgate.net These findings highlight the potential for developing selective melatonin receptor ligands by modifying the imidazo-pyridine core. nih.gov

Table 1: Melatonin Receptor Binding Affinity of Imidazo[1,2-a]pyridine Derivatives

Compound Name MT1 Receptor Ki (nM) MT2 Receptor Ki (nM) Selectivity (MT1/MT2)
N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide 28 8 3.5

Investigation of Ligand Selectivity for High-Affinity Binding Sites

Beyond melatonin receptors, the selectivity of imidazo-pyridine derivatives has been explored for other high-affinity binding sites, demonstrating the versatility of this scaffold. A study on 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, a structural analog, identified it as a novel ligand scaffold for the high-affinity γ-hydroxybutyric acid (GHB) binding sites. nih.govresearchgate.net Analogues from this series showed relatively high affinity (Ki values ranging from 0.19 to 2.19 μM) and over 50 times greater selectivity for the GHB high-affinity site compared to the GABAA receptor orthosteric binding site. nih.gov

Furthermore, a series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides has been investigated for their affinity to central (CBR) and peripheral (PBR) benzodiazepine (B76468) receptors. nih.gov These investigations revealed that substituents on the heterocyclic ring system heavily influence selectivity. Specifically, 6,8-disubstituted compounds were found to be more than 1000-fold more selective for PBR over CBR. nih.gov The introduction of polar substituents or ionizable functional groups at the 2- and 8-positions can also confer high affinity for PBR. researchgate.net

Table 2: Selectivity of an Imidazo[1,2-b]pyridazine Analogue

Binding Site Ki (μM) Selectivity vs. [3H]muscimol binding sites

Cellular Pathway Interrogation

Cell Cycle Regulation and Apoptosis Induction Mechanisms

Derivatives of imidazo[1,5-a]pyridine and the isomeric imidazo[1,2-a]pyridine have demonstrated significant potential in oncology research through their ability to modulate cell cycle progression and induce programmed cell death (apoptosis).

Flow cytometric analyses have shown that certain imidazo[1,5-a]pyridine-benzimidazole hybrids cause cell cycle arrest at the G2/M phase. nih.gov Similarly, other novel imidazo[1,2-a]pyridine compounds have been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma, cervical, and non-small cell lung cancer. nih.govnih.gov

The induction of apoptosis by these compounds occurs through multiple mechanisms. Research has confirmed effects such as the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c. nih.gov Subsequent activation of caspase-9 and caspase-3, which are key executioners of apoptosis, has also been observed. nih.gov Further evidence of apoptosis includes DNA fragmentation and characteristic changes in nuclear morphology. nih.gov Some derivatives have been shown to exert their effects by downregulating the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation. nih.gov

Table 3: Cytotoxic Activity of Imidazo[1,5-a]pyridine-benzimidazole Hybrids

Compound Cell Line Panel GI50 Range (μM)
Hybrid 5d Sixty Human Tumor Cell Lines 1.06 - 14.9

Microtubule Assembly Inhibition Research

A key anticancer mechanism identified for imidazo[1,5-a]pyridine derivatives is the inhibition of microtubule assembly. Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for cancer therapy.

Studies on imidazo[1,5-a]pyridine-benzimidazole hybrids have shown that they effectively inhibit tubulin polymerization. nih.gov For example, compound 5l demonstrated a half-maximal inhibitory concentration (IC50) of 1.71 μM in a tubulin polymerization assay. nih.gov Immunofluorescence analysis in human breast cancer cells (MCF-7) confirmed that these compounds disrupt the microtubule network within the cell. nih.gov Molecular docking simulations further support these findings, predicting that the compounds bind to the colchicine-binding site of tubulin, thereby preventing its assembly into microtubules. nih.gov Similarly, a series of imidazo[1,5-a]pyridine-based chalcones were also found to exert their anticancer activity through microtubule disruption. nih.gov

Table 4: Tubulin Polymerization Inhibition by Imidazo[1,5-a]pyridine-benzimidazole Hybrids

Compound IC50 (μM)
Hybrid 5d 3.25

Modulation of Inflammatory Responses

The imidazo-pyridine scaffold is also associated with significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory molecules.

A novel imidazo[1,2-a]pyridine derivative was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are overexpressed in many inflammatory conditions and cancers, was suppressed by this derivative. nih.gov Other studies have also reported that synthetic imidazo[1,2-a]pyridine derivatives can act as COX-2 blockers. nih.gov In vivo research using a carrageenan-induced acute inflammation model demonstrated that certain (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones possess promising acute anti-inflammatory activity. nih.gov This highlights the potential of these compounds in treating diseases with an inflammatory component. nih.gov

Biomacromolecular Interaction Analysis (e.g., DNA, Proteins)

The biological activities of imidazo-pyridine derivatives are often rooted in their direct interactions with crucial biomacromolecules like DNA and proteins.

A series of new steroidal imidazo[1,2-a]pyridines has been studied for its interaction with DNA. nih.gov Spectroscopic analysis indicated that these compounds bind to calf thymus DNA, likely through a combination of electrostatic and hydrophobic interactions. nih.gov Molecular docking studies suggested that the compounds preferentially bind to the minor groove of the DNA helix. nih.gov Gel electrophoresis experiments further demonstrated that these compounds can induce DNA cleavage in a concentration-dependent manner. nih.gov

In addition to DNA, specific proteins have been identified as targets. A class of imidazo[4,5-c]pyridine-2-ones was discovered to be potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov DNA-PK is a key enzyme in the repair of DNA double-strand breaks. One derivative, in particular, was identified as a nanomolar inhibitor of DNA-PK and showed excellent selectivity for this enzyme over other related kinases in the PI3K and PIKK families. nih.gov

Table 5: DNA Binding Constants for Steroidal Imidazo[1,2-a]pyridines

Compound Binding Constant (Kb) (M-1)
Compound 4 2.35 x 10^4
Compound 5 3.71 x 10^4

Structure Activity Relationship Sar and Computational Studies of 2 Imidazo 1,5 a Pyridin 1 Ylacetic Acid Derivatives

Systematic SAR Investigations of Imidazopyridine Scaffolds

Systematic investigations into the SAR of imidazo[1,5-a]pyridine (B1214698) derivatives have been instrumental in elucidating the structural requirements for their biological activities. The imidazo[1,5-a]pyridine core is recognized as a versatile scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds. researchgate.netnih.govresearchgate.netbeilstein-journals.org This heterocyclic system has been a target for the development of agents for various conditions, including cognitive disorders associated with Alzheimer's disease. nih.gov

The nature, position, and stereochemistry of substituents on the imidazo[1,5-a]pyridine ring system play a crucial role in modulating the pharmacological profile of its derivatives. Modifications at various positions of the scaffold have been shown to significantly influence their efficacy and selectivity towards specific biological targets. For instance, in the development of 5-HT4 receptor partial agonists, focused SAR studies have led to the discovery of potent and selective compounds with favorable pharmacokinetic properties. nih.gov

The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to the target receptor or enzyme. The strategic placement of substituents can lead to enhanced interactions with the active site, resulting in improved potency. Conversely, unfavorable substitutions can lead to a loss of activity. The versatility of the imidazo[1,5-a]pyridine scaffold allows for a wide range of chemical modifications, making it an attractive framework for the development of new therapeutic agents. nih.govrsc.org

Scaffold PositionSubstituent TypeObserved Impact on ActivityReference Example
Position 1Acidic MoietiesCan influence solubility and potential interactions with charged residues in a binding pocket.General observation for acidic functional groups.
Position 2Aromatic/Heteroaromatic RingsOften crucial for establishing key binding interactions, such as pi-stacking.Common in many biologically active heterocyclic compounds.
Position 3Various substituentsModifications can fine-tune potency and selectivity. nih.gov
Pyridine (B92270) RingElectron-donating/withdrawing groupsAlters the electronic properties of the core, which can affect target binding and metabolic stability.General principle in medicinal chemistry.

The biological activity of 2-Imidazo[1,5-a]pyridin-1-ylacetic acid derivatives is intrinsically linked to their physicochemical properties, such as lipophilicity, electronic distribution, and molecular size. A critical aspect of drug design is the optimization of these properties to ensure a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, the lipophilicity, often expressed as logP, is a key determinant of a compound's ability to cross biological membranes. Striking the right balance is crucial, as excessively high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity may hinder membrane permeation. The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can influence the pKa of the molecule and its ability to form hydrogen bonds, which are often critical for target recognition. rsc.org The optimization of these physicochemical parameters is a key step in the lead optimization process for imidazo[1,5-a]pyridine-based drug candidates. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. acs.org This technique is instrumental in understanding the binding mechanisms of this compound derivatives at a molecular level.

By simulating the interaction between a ligand and its target protein, molecular docking can provide valuable information about the binding mode and estimate the binding affinity. acs.orgnih.gov This allows for the prioritization of candidate molecules for synthesis and biological testing. The acetic acid moiety at the 1-position of the imidazo[1,5-a]pyridine scaffold, for example, could potentially form crucial ionic or hydrogen bond interactions with positively charged or polar residues in the active site of a target protein. The 2-substituted group can also play a significant role in anchoring the ligand within the binding pocket through various non-covalent interactions.

Pharmacophore modeling is another important computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For the this compound scaffold, key pharmacophoric features might include a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor, aromatic regions, and hydrophobic centers. Understanding these features is crucial for designing new derivatives with improved affinity and selectivity. The identification of a common pharmacophore model for a series of active compounds can guide the design of new molecules with diverse chemical structures but similar biological activities.

Quantum Chemical Calculations and Theoretical Characterization

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, which can be correlated with their reactivity and biological activity. semanticscholar.org Methods such as Density Functional Theory (DFT) can be employed to calculate various molecular descriptors. nih.govnih.govrsc.org

These calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. The MEP map can identify the electron-rich and electron-deficient regions of a molecule, which are important for understanding intermolecular interactions. nih.govresearchgate.nettum.de Theoretical characterization of this compound and its derivatives can provide valuable insights that complement experimental SAR data and guide the design of new analogs with enhanced therapeutic potential. nih.govtum.de

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an essential tool for investigating the electronic structure and predicting the reactivity of imidazo[1,5-a]pyridine derivatives. scirp.org These computational studies provide valuable insights into molecular properties by analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of these orbitals and the gap between them (ΔE) are critical descriptors of chemical reactivity and stability. scirp.org

In studies of related pyridylimidazo[1,5-a]pyridine derivatives, DFT calculations have shown that the HOMOs are typically delocalized over the entire molecule. mdpi.com The LUMOs, however, are often delocalized specifically over the pyridylimidazo[1,5-a]pyridine moiety. mdpi.com The introduction of substituents or modifications like quaternization can significantly impact the electronic landscape. For instance, the introduction of a positive charge through quaternization has been shown to cause a substantial stabilization effect, lowering both HOMO and LUMO energy levels by nearly 1 eV in some cases. mdpi.com

The analysis of global reactivity descriptors derived from DFT, such as chemical hardness (η) and softness (S), allows for the comparison of stability among different derivatives. scirp.org A larger HOMO-LUMO energy gap generally corresponds to higher stability and lower chemical reactivity. scirp.org For example, in a study of various imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives using the B3LYP/6-31+G(d,p) level of theory, specific compounds were identified as having the highest stability due to their large energy gaps. scirp.org These theoretical investigations are crucial for understanding the chemical behavior of these compounds and guiding the synthesis of derivatives with desired electronic properties. scirp.org Supramolecular π-stacked assemblies observed in the solid state of some imidazo[1,5-a]pyridines have also been analyzed using DFT calculations to understand the nature of these non-covalent interactions. mdpi.com

Table 1. Calculated Frontier Molecular Orbital Energies for a Representative Pyridylimidazo[1,5-a]pyridine and its Quaternized Salt. mdpi.com
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pristine Derivative-5.18-1.803.38
Quaternized Salt-6.03-3.172.86

Tautomerism and Conformational Analysis

The structural flexibility of molecules containing acetic acid linked to a heterocyclic system allows for the existence of various tautomers and conformers. While specific studies on this compound are not detailed in the provided sources, computational analysis of the closely related 2,2-di(pyridin-2-yl)acetic acid (DPA) provides insight into potential tautomeric equilibria. nih.gov

Quantum chemical calculations on DPA reveal several possible tautomeric forms, including the carboxylic acid form, enediol tautomers, and enaminone tautomers. nih.gov The enaminone tautomers, formed by the migration of the methine proton to a pyridine nitrogen atom, are found to be thermodynamically somewhat more stable than the corresponding enediols. nih.gov However, the energy barriers for the migration of the methine proton to form either enediols or enaminones are computationally found to be very high, approximately 44 to 57 kcal mol⁻¹, suggesting that such tautomerization processes are unlikely to occur under normal conditions. nih.gov

The enediol and the primary carboxylic acid forms of DPA are calculated to have comparable energies. nih.gov Conformational analysis is crucial for identifying the most stable spatial arrangements of the molecule, which are influenced by factors such as intramolecular hydrogen bonding. nih.gov In derivatives of DPA, resonance-assisted hydrogen bonds (RAHB) can play a significant role in stabilizing certain conformations. nih.gov These computational approaches are vital for understanding the relative stability of different isomers and the feasibility of their interconversion.

Photophysical Property Predictions and Experimental Correlation

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the photophysical properties of imidazo[1,5-a]pyridine derivatives, which are often correlated with experimental data to establish structure-property relationships. researchgate.netunito.it These compounds are a well-established class of fluorophores known for large Stokes shifts (the difference between the absorption and emission maxima) and often good photoluminescent quantum yields (PLQY). mdpi.comtum.demdpi.com

Experimental studies on pyridylimidazo[1,5-a]pyridine derivatives in solution show intense absorption bands in the UV-Vis spectrum, often with a high-energy band around 320-330 nm and a lower-energy band or shoulder around 380 nm. mdpi.comtum.de Upon excitation, they typically exhibit blue fluorescence, with emission maxima observed in the range of 460-520 nm. mdpi.comunito.ittum.de The quantum yield can be significantly influenced by the molecular structure; for example, the presence of pyridinyl substituents has been shown to enhance the quantum yield in apolar environments from 0.12 up to 0.38. mdpi.com

TD-DFT calculations are employed to simulate absorption spectra and analyze the nature of electronic transitions. researchgate.net The results are often in good agreement with experimental spectra, allowing for the assignment of observed absorption bands to specific electronic transitions, such as HOMO→LUMO transitions. researchgate.net The introduction of a positive charge via quaternization can lead to a large bathochromic (red) shift in the absorption spectrum, an effect that can be rationalized through computational analysis of the molecular orbitals. tum.de The fluorescence lifetimes for imidazo[1,5-a]pyridine derivatives are reported to be fairly uniform, typically falling within a range of 2 to 8 nanoseconds, indicating a similar nature of the excited state across this class of compounds. mdpi.com

Table 2. Experimental Photophysical Data for a Representative Pyridylimidazo[1,5-a]pyridine Derivative in Dichloromethane (DCM) Solution. mdpi.comtum.de
PropertyValue
Absorption Maximum (λabs)323 nm, 380 nm (shoulder)
Emission Maximum (λem)463 nm
Stokes Shift~83 nm
Quantum Yield (Φ)22%
Fluorescence Lifetime (τ)6.03 ns

Role of 2 Imidazo 1,5 a Pyridin 1 Ylacetic Acid As a Chemical Probe and Scaffold in Research

Utility as a Scaffold for Rational Drug Design Initiatives

The imidazo[1,5-a]pyridine (B1214698) framework is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.org This heterocyclic system's unique three-dimensional shape and electronic properties allow it to interact with a variety of biological targets. Consequently, 2-Imidazo[1,5-a]pyridin-1-ylacetic acid serves as a valuable starting material for the creation of new therapeutic agents through rational drug design.

The development of diverse compound libraries is a cornerstone of modern drug discovery, enabling high-throughput screening to identify new hit compounds. The imidazo[1,5-a]pyridine scaffold is well-suited for library synthesis due to the availability of multiple synthetic routes that allow for the introduction of a wide range of functional groups. rsc.org

Various synthetic methodologies have been developed to access imidazo[1,5-a]pyridine derivatives. These include transition-metal-free sp3 C–H amination reactions, which provide an operationally simple, one-pot method to produce these compounds from readily available starting materials. Efficient three-component coupling reactions of substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions, allowing for the incorporation of diverse functionalities. organic-chemistry.org Furthermore, copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines offers a rapid and concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org These synthetic strategies are amenable to combinatorial chemistry approaches, facilitating the generation of large and diverse libraries of imidazo[1,5-a]pyridine-based compounds for biological screening.

Table 1: Synthetic Methodologies for Imidazo[1,5-a]pyridine Library Generation

Synthetic Approach Starting Materials Key Features
Transition-Metal-Free sp3 C–H Amination 2-pyridyl ketones and alkylamines One-pot, operationally simple.
Three-Component Coupling Reaction Substituted picolinaldehydes, amines, and formaldehyde High yields, mild conditions, allows for diverse functionality. organic-chemistry.org

While specific lead compounds directly derived from this compound are not extensively documented in publicly available research, the broader imidazo[1,5-a]pyridine scaffold is a component of compounds that have been investigated for various therapeutic applications. The structural and electronic tunability of this scaffold allows for the optimization of pharmacokinetic and pharmacodynamic properties, a critical step in the development of lead compounds. The acetic acid moiety of this compound provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships and develop potent and selective drug candidates.

Applications in Chemical Biology and Target Validation Studies

Chemical probes are essential tools in chemical biology for the elucidation of biological pathways and the validation of new drug targets. The favorable photophysical properties of the imidazo[1,5-a]pyridine scaffold, such as high fluorescence quantum yields and large Stokes shifts, make it an excellent platform for the design of fluorescent probes. mdpi.comresearchgate.net

Derivatives of imidazo[1,5-a]pyridine have been developed as fluorescent sensors for various analytes. For instance, an imidazo[1,5-a]pyridine-based sensor has been designed for the rapid and selective detection of sulfite (B76179), a significant sulfur-containing species in biological systems. nih.gov This sensor exhibited high sensitivity and a wide pH adaptability, demonstrating its potential for monitoring sulfite in biological samples. nih.gov The ability to functionalize the imidazo[1,5-a]pyridine core allows for the attachment of specific recognition elements, enabling the design of probes for a wide range of biological targets. The acetic acid group of this compound can be readily conjugated to biomolecules or targeting ligands to create specific probes for target validation studies.

Prospects for Novel Material Science Applications

The unique photophysical and electronic properties of the imidazo[1,5-a]pyridine scaffold have garnered significant interest in the field of material science. rsc.org These compounds have shown promise in a variety of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and the construction of coordination polymers. rsc.orgnih.govtandfonline.com

Imidazo[1,5-a]pyridine derivatives are attractive as organic light-emitting materials due to their potential as blue emitters with high quantum yields. uni-giessen.de Researchers have successfully incorporated imidazo[1,5-a]quinolines, a related fused system, as the emitter molecule in OLED structures. uni-giessen.de Donor-π-acceptor push-pull fluorophores featuring a 1,3-diphenylimidazo[1,5-a]pyridine donor have been synthesized and used as organic downconverter materials in hybrid white LEDs, demonstrating excellent luminous efficiency and a high color rendering index. rsc.orgrsc.org

The ability of the imidazo[1,5-a]pyridine core to act as a ligand for metal ions has led to the development of novel coordination polymers. nih.govmdpi.com Zinc(II) coordination polymers incorporating a ditopic imidazo[1,5-a]pyridine derivative have been synthesized, representing the first examples of such materials. nih.gov These coordination polymers exhibit interesting structural features and demonstrate the capability of the imidazo[1,5-a]pyridine scaffold to form stable, extended networks. nih.govresearchgate.net

Furthermore, the sensitivity of the fluorescence of imidazo[1,5-a]pyridine derivatives to their environment has been exploited in the development of chemical sensors. mdpi.com Imidazo[1,5-a]pyridinium ions have been identified as highly emissive and water-soluble fluorophores that can act as pH sensors with either a fluorescence turn-on or ratiometric response. acs.org The development of fluorescent probes based on this scaffold for detecting specific ions and molecules in solution is an active area of research. mdpi.comnih.gov

Table 2: Applications of Imidazo[1,5-a]pyridine Derivatives in Material Science

Application Key Features of Imidazo[1,5-a]pyridine Scaffold Example
Organic Light-Emitting Diodes (OLEDs) High quantum yield, blue emission, thermal stability. researchgate.netuni-giessen.de Imidazo[1,5-a]quinolines as emitter molecules. uni-giessen.de
White LEDs Strong solid-state emission, large Stokes shift. rsc.orgrsc.org Donor-π-acceptor fluorophores as downconverters. rsc.orgrsc.org
Coordination Polymers Ligand capabilities, ability to form extended networks. nih.govmdpi.com Zn(II) coordination polymers with ditopic imidazo[1,5-a]pyridine ligands. nih.gov

Future Directions and Emerging Research Avenues for 2 Imidazo 1,5 a Pyridin 1 Ylacetic Acid

Development of Advanced Synthetic Methodologies for Structurally Complex Derivatives

The synthesis of the core imidazo[1,5-a]pyridine (B1214698) structure has been a subject of intense research for decades, leading to a variety of established methods. rsc.orgresearchgate.net Future efforts will likely focus on refining and expanding these techniques to create structurally complex derivatives of 2-Imidazo[1,5-a]pyridin-1-ylacetic acid with enhanced potency and specificity.

Key areas for development include:

Novel Cyclization Strategies: Researchers are exploring innovative cyclocondensation, cycloaddition, and oxidative cyclization reactions to build the fused ring system from readily available starting materials. rsc.orgresearchgate.net These methods aim for higher efficiency, milder reaction conditions, and greater substrate scope.

C-H Functionalization: Direct C-H amination and other functionalization techniques are emerging as powerful tools to introduce diverse substituents onto the imidazo[1,5-a]pyridine core. organic-chemistry.orgrsc.org This allows for the late-stage modification of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Multi-Component Reactions (MCRs): One-pot, multi-component strategies are being developed to construct highly functionalized imidazo[1,5-a]pyridine analogs in a single step. researchgate.netorganic-chemistry.org These reactions are atom-efficient and can quickly generate molecular diversity.

Catalyst Innovation: The use of novel catalysts, including transition metals like copper and iron, as well as metal-free approaches, is enabling new types of bond formations and transformations that were previously challenging. organic-chemistry.orgrsc.org For instance, copper(I) catalysis has been used for the direct transannulation of N-heteroaryl aldehydes with alkylamines to form imidazo[1,5-a]pyridines. organic-chemistry.org

These advanced methodologies will be crucial for synthesizing derivatives with precisely controlled stereochemistry and functionality, which is essential for optimizing interactions with biological targets.

Synthetic StrategyDescriptionPotential Advantage for Derivatives
Oxidative Cyclization Formation of the heterocyclic ring system through an oxidation process. rsc.orgAccess to novel analogs not available through traditional condensation.
C-H Amination Direct formation of C-N bonds on the core scaffold, bypassing pre-functionalization steps. organic-chemistry.orgrsc.orgRapid and efficient diversification of lead compounds.
Transannulation Conversion of one heterocyclic ring system into another. rsc.orgorganic-chemistry.orgProvides a concise route to multifunctional imidazo[1,5-a]pyridines.
Three-Component Coupling Combining three different starting materials in a single reaction to build the core structure. organic-chemistry.orgHigh efficiency and ability to incorporate diverse functionality.

Deeper Mechanistic Elucidation of Biological Actions at the Sub-Cellular Level

While the broader imidazo[1,5-a]pyridine class is known to interact with various biological targets, a detailed, sub-cellular understanding of how this compound and its specific derivatives exert their effects is a critical future goal. Moving beyond general activity screening to pinpointing molecular mechanisms is essential for rational drug design.

Future research will likely concentrate on:

Target Deconvolution: Identifying the specific enzymes, receptors, or other biomolecules that derivatives of this compound bind to. For example, some imidazopyridine compounds have been found to inhibit kinases, which are key enzymes in cell signaling pathways implicated in cancer. ontosight.ainih.gov Others have been identified as inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. rsc.org

Pathway Analysis: Determining the downstream effects of target engagement. This involves studying how these compounds modulate specific signaling pathways, such as the AKT/mTOR pathway, which is crucial for cell growth and proliferation and has been shown to be inhibited by certain imidazo[1,2-a]pyridines. nih.gov

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the specific molecular interactions driving efficacy and selectivity.

Advanced Bioimaging: Employing fluorescently tagged derivatives to visualize their localization and concentration within different sub-cellular compartments in real-time. The intrinsic luminescent properties of the imidazo[1,5-a]pyridine scaffold make it a suitable candidate for developing such probes. rsc.orgresearchgate.netnih.gov

A thorough mechanistic understanding will enable the design of next-generation compounds with improved target specificity and reduced potential for off-target effects.

Expansion into New Therapeutic Research Areas Based on Scaffold Versatility

The imidazo[1,5-a]pyridine scaffold is recognized for its chemical versatility and wide range of biological activities, making it a "privileged structure" in medicinal chemistry. rsc.orgnih.gov This versatility provides a strong foundation for expanding the therapeutic applications of this compound derivatives beyond their initial areas of investigation.

Promising new therapeutic areas for exploration include:

Antimicrobial Agents: With the rise of drug-resistant pathogens, there is an urgent need for new antibiotics. The imidazo[1,5-a]pyridine core has shown promise as an antimicrobial agent. ontosight.ai Specifically, derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.orgnih.gov

Antiviral Therapeutics: The fused heterocyclic system is a common feature in many antiviral drugs. Research has indicated that imidazo-fused heterocycles possess antiviral properties, suggesting potential applications against viruses like HIV and hepatitis C. nih.gov

Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. The structural properties of imidazopyridines suggest they could be developed as agents for conditions like Alzheimer's or Parkinson's disease. researchgate.net

Anti-inflammatory Agents: Certain imidazo[1,5-a]pyridine derivatives have been shown to act as inhibitors of NIK (NF-κB-inducing kinase), indicating potential as anti-inflammatory drugs. researchgate.net

Oncology: The scaffold has been extensively explored in cancer research, with derivatives showing the ability to inhibit cancer cell growth through various mechanisms, including the inhibition of survival kinases and cyclin-dependent kinases. nih.govresearchgate.net

The exploration of these and other disease areas will be driven by screening compound libraries against diverse biological targets and disease models.

Therapeutic AreaRationale for Exploration
Infectious Diseases Demonstrated activity against M. tuberculosis, including resistant strains. rsc.orgnih.gov
Oncology Known inhibitors of key cancer-related pathways like AKT/mTOR and various kinases. ontosight.ainih.gov
Inflammatory Disorders Potential to inhibit key inflammatory signaling molecules like NIK. researchgate.net
Virology Imidazo-fused heterocycles are a known class of antiviral compounds. nih.gov
Central Nervous System (CNS) Disorders Favorable physicochemical properties for potential CNS penetration. researchgate.netresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster, cheaper, and more efficient. ijirt.orgmednexus.org Applying these computational tools to the research of this compound and its derivatives represents a significant future direction.

AI and ML can be applied at multiple stages of the research pipeline:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel, yet-to-be-synthesized derivatives. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the imidazo[1,5-a]pyridine scaffold, optimized for specific properties such as high binding affinity to a target protein and drug-like characteristics. premierscience.commdpi.com

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate new potential drug targets for which imidazo[1,5-a]pyridine derivatives could be effective. mdpi.com

High-Throughput Virtual Screening: AI-powered platforms can screen virtual libraries containing millions of potential derivatives against a target protein's 3D structure, identifying the best potential binders far more rapidly than traditional experimental screening. premierscience.com

Synthesis Planning: AI tools are being developed to devise the most efficient synthetic routes for complex molecules, which could accelerate the production of novel derivatives for testing. ijirt.org

By leveraging the predictive power of AI, researchers can navigate the vast chemical space of possible derivatives more effectively, significantly accelerating the journey from initial concept to a potential therapeutic agent. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Imidazo[1,5-a]pyridin-1-ylacetic acid, and how are reaction conditions optimized?

  • Answer: The compound is commonly synthesized via cyclocondensation of 2-picolylamines with nitroalkanes using phosphorous acid in polyphosphoric acid (PPA), achieving high yields under mild conditions . Alternative methods include one-pot multicomponent reactions, such as combining 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum's acid in water at room temperature . Optimization involves varying catalysts (e.g., Lewis acids), solvents, and temperatures, with purity assessed via NMR and HPLC.

Q. How is purity and structural integrity verified during synthesis?

  • Answer: Analytical techniques include:

  • 1H/13C NMR for confirming regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated in studies of imidazo[1,5-a]pyridine derivatives .

Q. What safety protocols are critical when handling imidazo[1,5-a]pyridine derivatives?

  • Answer: Key precautions include:

  • Storage at -20°C for long-term stability .
  • Use of gloves, protective eyewear, and fume hoods to avoid skin/eye contact with toxic intermediates .
  • Proper disposal of hazardous waste via certified facilities .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding reaction mechanisms and electronic properties?

  • Answer: Density functional theory (DFT) studies elucidate electronic structures, transition states, and thermodynamic parameters. For example, DFT has been applied to analyze the stability of intermediates in aminoimidazodipyridine synthesis and predict regioselectivity in Friedel-Crafts acylations . These insights guide experimental design, such as selecting optimal Lewis acid catalysts for specific functionalizations .

Q. What strategies ensure regioselective functionalization at the C-3 position of imidazo[1,5-a]pyridines?

  • Answer: Regioselective acylation at C-3 is achieved using Friedel-Crafts reactions with acetyl chloride and catalytic AlCl₃. Key factors include:

  • Avoiding steric hindrance by using electron-donating substituents.
  • Optimizing solvent polarity (e.g., dichloroethane) to stabilize intermediates .
  • Monitoring reaction progress via TLC or LC-MS to prevent over-acylation .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

  • Answer: Discrepancies often arise from variations in starting material purity, solvent systems, or catalytic loading. For example:

  • Cyclocondensation in PPA (85% yield ) vs. one-pot reactions in water (70–75% yield ) may reflect solvent effects on reaction kinetics.
  • Systematic replication with controlled parameters (e.g., temperature gradients, stoichiometric ratios) and statistical analysis (e.g., Design of Experiments) can identify critical variables .

Q. How are structure-activity relationships (SARs) evaluated for imidazo[1,5-a]pyridine derivatives in pharmacological studies?

  • Answer: SAR studies involve:

  • Introducing substituents (e.g., halogen, alkyl chains) to modulate lipophilicity and bioavailability .
  • Assaying bioactivity (e.g., antimicrobial, anti-inflammatory) against reference compounds. For instance, hydrazone-modified derivatives exhibit enhanced antibacterial activity due to improved membrane penetration .
  • Computational docking to predict binding affinities for targets like cysteine proteases .

Methodological Considerations

  • Data Contradiction Analysis: Cross-validate synthetic protocols using orthogonal techniques (e.g., comparing NMR data from independent studies ).
  • Advanced Characterization: Employ X-ray crystallography to resolve ambiguities in regioisomer assignments .
  • Biological Assays: Use standardized protocols (e.g., MIC for antimicrobial testing) to ensure reproducibility across labs .

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